(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a phenyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield the corresponding thiazolidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in modulating glucose metabolism and as a potential treatment for diabetes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes involved in metabolic pathways. For example, in diabetes research, it is thought to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
Comparison with Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: Similar in structure and function, also used for diabetes management.
Troglitazone: An older thiazolidinedione with a similar mechanism of action.
Uniqueness: (5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones.
Properties
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFCUEPPOHWOCE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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